8-Nitro-quinoline-2-carboxylic acid amide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

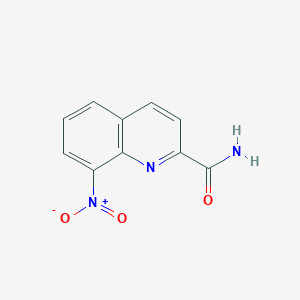

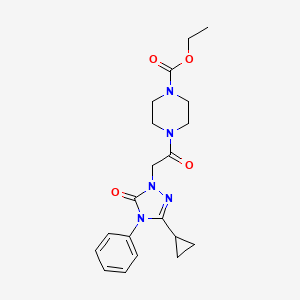

“8-Nitro-quinoline-2-carboxylic acid amide” is a chemical compound . It’s part of the quinoline family, which is known for its wide range of biological activities .

Molecular Structure Analysis

The molecular structure of “8-Nitro-quinoline-2-carboxylic acid amide” can be inferred from its name. It likely contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring . The “8-Nitro-” indicates a nitro group (-NO2) attached at the 8th position of the quinoline core. The “2-carboxylic acid amide” suggests a carboxamide group (-CONH2) at the 2nd position .Wissenschaftliche Forschungsanwendungen

Structural Studies and Foldamer Design

- Oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, related to 8-nitro-quinoline-2-carboxylic acid amide, have been synthesized and studied for their helical structures. The oligomers adopt a bent conformation stabilized by intramolecular hydrogen bonds, with some maintaining helical conformation even at high temperatures (Jiang et al., 2003).

Advancements in Synthesis Techniques

- A large-scale and chromatography-free synthesis method for helical aromatic oligoamide foldamers derived from 8-amino-2-quinolinecarboxylic acid, a precursor to 8-nitro-quinoline-2-carboxylic acid amide, has been developed. This method emphasizes improvements in scale-up and purification through recrystallization methods (Qi et al., 2013).

Chemical Modification and Reactivity

- A study on the regio- and chemoselective mono- and bisnitration of 8-aminoquinoline amides, which are structurally similar to 8-nitro-quinoline-2-carboxylic acid amide, demonstrated the use of Fe(NO3)3·9H2O as a promoter and nitro source. This represents a novel approach in the nitration of quinolines (He et al., 2016).

Application in Ligand Design

- A study discussed the synthesis of N,N-diisopropyl quinoline-2-carboxamide from quinoline-2-carboxylic acid, a compound related to 8-nitro-quinoline-2-carboxylic acid amide. This ligand was utilized in palladium-catalyzed Suzuki cross-coupling reactions, demonstrating its utility in organic synthesis (Liu et al., 2015).

Photocatalytic Applications

- An efficient photocatalytic method for remote C5-H bond carboxylation of 8-amino quinoline amide and sulfonamide derivatives was developed, indicating potential applications of 8-nitro-quinoline-2-carboxylic acid amide in photocatalysis (Sen et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-nitroquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c11-10(14)7-5-4-6-2-1-3-8(13(15)16)9(6)12-7/h1-5H,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTOIZYHYAGDQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Nitro-quinoline-2-carboxylic acid amide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate](/img/structure/B2500913.png)

![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2500914.png)

![2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide](/img/structure/B2500924.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2500926.png)

![2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2500929.png)

![2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2500932.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2500933.png)

![N1-(3-fluoro-4-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2500934.png)